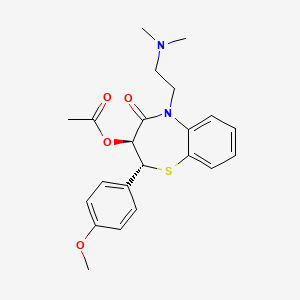
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt is a type of polymer. Polymers are large molecules made up of repeating subunits called monomers. They have a wide range of applications, including in plastics, elastomers, fibers, paints, adhesives, and coatings .
Synthesis Analysis
The synthesis of polymers typically involves a process called polymerization, where monomers are chemically bonded together. There are several types of polymerization, including addition polymerization and condensation polymerization .Molecular Structure Analysis
The molecular structure of a polymer is determined by the type of monomers used and the way they are bonded together. This can affect the properties of the polymer, such as its strength, flexibility, and resistance to heat and chemicals .Chemical Reactions Analysis
Polymers can undergo various chemical reactions, depending on their structure and the conditions. These can include cross-linking (forming bonds between different polymer chains), degradation (breaking down the polymer), and functionalization (adding functional groups to the polymer) .Physical And Chemical Properties Analysis
The physical and chemical properties of a polymer depend on its structure and composition. These can include its melting point, glass transition temperature, crystallinity, density, solubility, and reactivity .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
111798-26-6 |
|---|---|
Produktname |
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt |
Molekularformel |
C9H12N2 |
Molekulargewicht |
0 |
Synonyme |
Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



